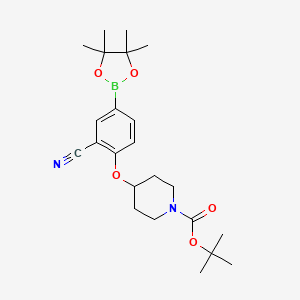
Tert-Butyl-4-(2-Cyano-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a phenyl ring, and a boronate ester group . The boronate ester group contains a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Synthese von Indazol-Derivaten
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von 1H-Indazol-Derivaten . Indazole sind bekannt für ihr Vorkommen in Verbindungen mit einer breiten Palette biologischer Aktivitäten. Die tert-Butylgruppe in dieser Verbindung kann während der Synthese zum Schutz des Piperidin-Stickstoffs verwendet werden, wodurch eine weitere Funktionalisierung an anderen Positionen des Indazolrings ermöglicht wird.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Dioxaborolan-Einheit dieser Verbindung ist entscheidend für Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen werden in der pharmazeutischen Industrie häufig verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen, wodurch der Aufbau komplexer organischer Moleküle, einschließlich potenzieller Arzneimittelkandidaten, ermöglicht wird.
Antibakterielle Aktivität
Mit dieser Verbindung synthetisierte Verbindungen wurden auf ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme, einschließlich Gram-positiver und Gram-negativer Bakterien, untersucht . Dies unterstreicht ihr Potenzial für die Entwicklung neuer antibakterieller Wirkstoffe.
Entwicklung von Antikrebsmitteln
Indazol-Derivate, die aus dieser Verbindung synthetisiert werden können, haben sich als potenzielle Antikrebsmittel erwiesen. Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie wertvoll bei der Suche nach neuen Therapieoptionen .
Forschung zu Pflanzenschutzmitteln
Die Vielseitigkeit dieser Verbindung erstreckt sich auf den Bereich der Landwirtschaft, wo sie zur Entwicklung neuer Insektizide und Herbizide eingesetzt werden kann. Ihre Rolle als Zwischenprodukt ermöglicht die Herstellung von Verbindungen, die Nutzpflanzen vor Schädlingen und Unkräutern schützen können .
Forschung zu photoelektrischen Materialien
Aufgrund der elektronischen Eigenschaften der Dioxaborolan-Gruppe kann diese Verbindung bei der Entwicklung von photoelektrischen Materialien eingesetzt werden. Diese Materialien finden Anwendung in Solarzellen und organischen Leuchtdioden (OLEDs), die für die Weiterentwicklung erneuerbarer Energietechnologien entscheidend sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting that its mode of action may depend on the specific compound it is being used to synthesize .
Biochemical Pathways
As an intermediate in the synthesis of various compounds, it may indirectly affect multiple biochemical pathways depending on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would likely be indirect and dependent on the final compound it is used to produce .
Action Environment
As an intermediate, these factors may be more relevant to the final compound it is used to synthesize .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BN2O5/c1-21(2,3)29-20(27)26-12-10-18(11-13-26)28-19-9-8-17(14-16(19)15-25)24-30-22(4,5)23(6,7)31-24/h8-9,14,18H,10-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVFIMDXBKGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104848 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292317-57-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



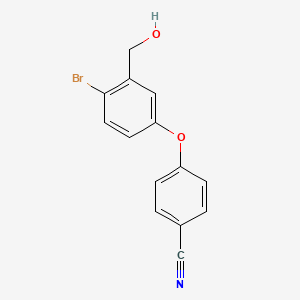


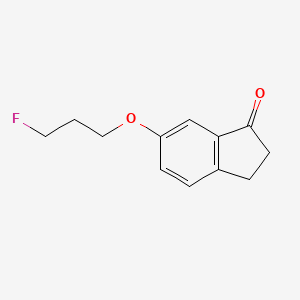
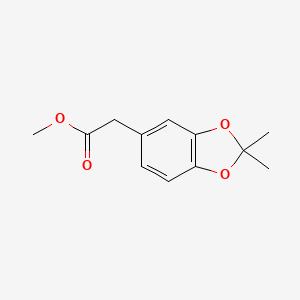

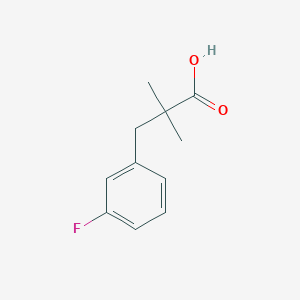
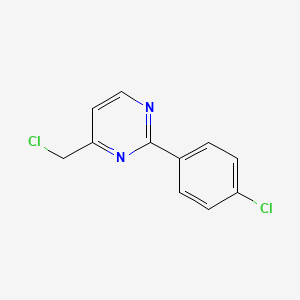
![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)


